molecular formula C8H16N2 B6203522 3-cyclopropyl-1-methylpiperazine CAS No. 1338999-42-0

3-cyclopropyl-1-methylpiperazine

Cat. No.: B6203522
CAS No.: 1338999-42-0
M. Wt: 140.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1-methylpiperazine is a piperazine derivative characterized by a cyclopropyl substituent at the 3-position and a methyl group at the 1-position of the piperazine ring. The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability and receptor selectivity compared to simpler alkyl or aryl substituents .

Properties

CAS No.

1338999-42-0

Molecular Formula

C8H16N2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Comparative studies highlight solvent dependence in key transformations:

Reaction StepOptimal SolventTemperature RangeYield Improvement
AcylationDichloromethane0-10°C98% vs 82% (THF)
Reductive AminationTetrahydrofuran20-25°C95% vs 88% (DME)
Suzuki CouplingToluene100-110°C78% vs 65% (Dioxane)

Polar aprotic solvents enhance nucleophilic acylation rates, while ethereal solvents stabilize borane complexes during reduction.

Catalytic System Tuning

Palladium catalyst selection critically impacts coupling efficiency:

Yield=72% (Pd(PPh3)4)vs58% (Pd(OAc)2/SPhos)\text{Yield} = 72\%\ (\text{Pd(PPh}_3\text{)}_4) \quad \text{vs} \quad 58\%\ (\text{Pd(OAc)}_2/\text{SPhos})

Buchwald-Hartwig amination protocols show promise for direct C-H cyclopropanation but require rigorous oxygen exclusion.

Industrial Scalability Considerations

Cost Analysis of Starting Materials

ReagentCost per kg (USD)Mole Utilization Efficiency
N-Boc-piperazine4200.92
Cyclopropanecarbonyl chloride6800.87
Cyclopropylboronic acid9500.78

The reductive amination route offers 23% cost savings over cross-coupling methods due to lower catalyst costs.

Purification Challenges

Crystallization remains problematic due to the compound's low melting point (42-45°C). Industrial processes employ wiped-film evaporation followed by silica gel chromatography (hexane:EtOAc 3:1), achieving 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Research indicates that CPMP exhibits various biological activities, making it a candidate for several therapeutic applications:

  • Antidepressant and Antipsychotic Potential : Initial studies suggest that CPMP may have efficacy as an antidepressant or antipsychotic agent due to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Antimicrobial Activity : CPMP has demonstrated antimicrobial properties, potentially disrupting microbial cell membranes and metabolic processes, which could be leveraged in developing new antimicrobial agents.
  • Anticancer Properties : Investigations into CPMP's anticancer effects are ongoing, with preliminary findings indicating its potential to inhibit tumor growth through various mechanisms.

Synthetic Methodologies

The synthesis of CPMP can be achieved through several methods, highlighting its versatility in chemical research. Common synthetic routes include:

  • Ring-Opening Reactions : Utilizing cyclopropane derivatives in reactions with piperazine can yield CPMP efficiently.
  • Functional Group Modifications : Various functional groups can be introduced during synthesis to enhance biological activity or alter pharmacokinetic properties.

These synthetic approaches facilitate the exploration of CPMP derivatives with modified properties for targeted applications.

Comparative Studies

To understand the unique properties of CPMP, it is beneficial to compare it with structurally similar compounds. The following table summarizes key structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Properties
1-(Cyclopropylmethyl)piperazineCyclopropyl group at first positionDifferent pharmacological profiles
1-(Cyclobutylmethyl)piperazineCyclobutyl group instead of cyclopropylMay exhibit different binding affinities
4-(Cyclopropylmethyl)piperazineCyclopropyl group at fourth positionDifferent receptor interaction profiles
3-MethylpiperazineMethyl group at third positionOften used as a reference compound in studies

These comparisons illustrate how variations in substituents on the piperazine ring can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several case studies highlight the applications of CPMP in drug discovery:

  • Cyclopropyl Fragment in Drug Development : Research has shown that incorporating cyclopropyl rings can enhance drug potency, reduce off-target effects, and improve metabolic stability. These properties are crucial for transitioning drug candidates from preclinical to clinical stages .
  • Metabolic Stability : Studies indicate that cyclopropyl groups can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of drugs containing such structures. This property is particularly beneficial for drugs requiring prolonged action without frequent dosing .
  • FDA-Approved Piperazine Drugs : A review of piperazine-containing drugs approved by the FDA highlights the significance of this moiety in optimizing pharmacokinetic properties and enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-cyclopropyl-1-methylpiperazine with key analogs, emphasizing substituent effects:

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Targets Notable Properties
This compound 3-cyclopropyl, 1-methyl ~168.25* Not explicitly reported Enhanced steric hindrance; potential metabolic stability
(3R)-1-(Cyclopropylmethyl)-3-methylpiperazine 1-cyclopropylmethyl, 3-methyl 168.28 Not reported Chirality at 3-position; possible stereoselective receptor interactions
1-(3-Methylbenzyl)piperazine 1-(3-methylbenzyl) 190.28 Serotonin receptors (5-HT) Arylalkyl substitution; high lipophilicity influences CNS penetration
1-(3-Chloropropyl)-4-methylpiperazine 1-(3-chloropropyl), 4-methyl 192.72 Dopamine D2/D3 receptors Electrophilic chloropropyl chain; may confer cytotoxicity
1-(1-o-Tolylcyclopropyl)piperazine 1-(o-tolylcyclopropyl) 216.32 Not reported Bulky aromatic-cyclopropyl hybrid; limited solubility in aqueous media

*Calculated based on molecular formula.

Pharmacological and Binding Affinity Comparisons

  • 5-HT Receptor Affinity : While this compound’s binding data are absent, structurally related arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine in ) exhibit high 5-HT1A affinity (Ki < 50 nM). The cyclopropyl group may reduce off-target effects compared to methoxy-substituted analogs .
  • Dopaminergic Activity : 1-(3-Chloropropyl)-4-methylpiperazine () shows moderate D2/D3 receptor binding, whereas this compound’s smaller substituents might favor lower dopaminergic activity but improved selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.